Cas no 74800-54-7 (4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile)

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile structure
74800-54-7 structure
商品名:4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
CAS番号:74800-54-7
MF:C15H19NO2
メガワット:245.3169
CID:578095
PubChem ID:543680

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • trans-2-(4-Cyanophenyl)-5-N-butyl-1,3-dioxane
    • 4-(5-BUTYL-1,3-DIOXAN-2-YL)-BENZONITRILE
    • trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
    • 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
    • PDX-4
    • Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
    • trans-4-(5-Butyl-[1,3]dioxan-2-yl)-benzonitrile
    • 4-(trans-5-Butyl-1,3-dioxan-2-yl)benzonitrile
    • 4-(5-butyl-1,3-dioxan-2-yl)benzenecarbonitrile
    • ZCZHIMLDHBRGMF-UHFFFAOYSA-N
    • ZCZHIMLDHBRGMF-CTYIDZIISA-N
    • SBB059234
    • ZCA80054
    • TRANS-4-(5-BUTYL-1,3-DIOXANE-2-YL)BENZENENITRIL
    • SCHEMBL1934266
    • DTXSID10887783
    • 74240-65-6
    • AKOS015917759
    • A929395
    • 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile #
    • FT-0725099
    • 74800-54-7
    • CS-0061472
    • Benzonitrile, 4-(5-butyl-1,3-dioxan-2-yl)-
    • DS-3251
    • 4-((2r,5r)-5-butyl-1,3-dioxan-2-yl)benzonitrile
    • MFCD03065939
    • 4-(trans-5-n-butyl-1,3-dioxan-2-yl)-benzonitrile
    • p-(trans-5-butyl-1,3-dioxan-2-yl)benzonitrile
    • DTXSID80225774
    • EINECS 278-000-7
    • SCHEMBL7910396
    • NS00037660
    • CS-0160315
    • BS-41676
    • D82087
    • DB-321773
    • DTXCID10148265
    • 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
    • インチ: 1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3
    • InChIKey: ZCZHIMLDHBRGMF-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])(C2C([H])=C([H])C(C#N)=C([H])C=2[H])OC([H])([H])C([H])(C1([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 245.14200
  • どういたいしつりょう: 245.141579
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 42.2

じっけんとくせい

  • 色と性状: 白色または淡黄色の粉末。
  • 密度みつど: 1.08
  • ふってん: 379.7 °C at 760 mmHg
  • フラッシュポイント: 133.8 °C
  • 屈折率: 1.529
  • PSA: 42.25000
  • LogP: 3.41008
  • ようかいせい: ほとんど水に溶けず、アセトン、エタノール、トルエンに溶ける

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile セキュリティ情報

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230955-10g
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97%
10g
¥326.00 2024-07-28
TRC
B789820-100mg
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7
100mg
$ 65.00 2022-04-02
TRC
B789820-50mg
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7
50mg
$ 50.00 2022-04-02
Alichem
A019094081-5g
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97%
5g
$165.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B95250-1g
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97%
1g
¥30.0 2023-09-08
City Chemical
1160CC-5GM
trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97.0%(HPLC)
5gm
$371.51 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CD545-1g
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97%
1g
164.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CD545-250mg
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97%
250mg
82CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CD545-100mg
4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
74800-54-7 97%
100mg
40CNY 2021-05-08
Aaron
AR008POB-1g
TRANS-2-(4-CYANOPHENYL)-5-N-BUTYL-1,3-DIOXANE
74800-54-7 97%
1g
$5.00 2025-01-23

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile 関連文献

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrileに関する追加情報

Professional Introduction to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile (CAS No. 74800-54-7)

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, with the chemical formula C13H14O2N and CAS number 74800-54-7, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aromatic nitrile derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a 1,3-dioxane moiety linked to a benzonitrile group introduces interesting electronic and steric characteristics, making it a valuable candidate for further exploration.

The compound's structure consists of a benzene ring substituted with a nitrile group at the 4-position and an ethylene bridge connected to a butyl group, which is further attached to a 1,3-dioxane ring. This arrangement imparts both rigidity and flexibility to the molecule, allowing it to interact with biological targets in diverse ways. The 1,3-dioxane moiety is particularly noteworthy, as it is known for its ability to enhance solubility and bioavailability in drug molecules, while also contributing to metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of nitrile-containing compounds. Nitriles are known for their versatile reactivity and ability to serve as precursors for various pharmacologically active molecules. The benzonitrile moiety in 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively, which are common functional groups in many drugs. This chemical versatility makes the compound a promising scaffold for medicinal chemistry investigations.

The synthesis of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis starts with the preparation of the dioxane derivative followed by its coupling with benzonitrile using appropriate coupling reagents. The butyl group can be introduced at various stages of the synthesis, depending on the desired regioselectivity and reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve efficient and scalable production.

The pharmacological properties of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile have been investigated in several preclinical studies. Researchers have explored its potential as an intermediate in the development of novel therapeutic agents targeting various diseases. For instance, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its structural features make it a candidate for developing kinase inhibitors or other enzyme-targeting drugs.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile with biological targets. These studies have provided insights into how the compound interacts with proteins and enzymes at an atomic level, guiding the design of more potent derivatives. By leveraging high-performance computing resources, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments.

The impact of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile extends beyond academic research; it also holds industrial significance. Pharmaceutical companies are increasingly interested in licensing or developing novel compounds based on this scaffold due to its perceived pharmacological advantages. The compound's structural complexity allows for fine-tuning its properties through structural modifications, making it adaptable for various therapeutic applications.

In conclusion, 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile (CAS No. 74800-54-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its chemical versatility, make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to advance, compounds like this one will play a crucial role in discovering new treatments for complex diseases.

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